Cav 2.2 blocker 2

State-dependent inhibition Use-dependent block Electrophysiology

Cav 2.2 blocker 2 (CNV-2197944) is a small-molecule state-dependent Cav2.2 channel blocker with oral bioavailability. Unlike peptide blockers, it selectively inhibits overactive channels during high-frequency firing, preserving normal function. Validated in the CFA hyperalgesia model with opioid synergy (WO2017046581A1). Ideal for preclinical pain research, electrophysiology, and as a benchmark for novel Cav2.2 inhibitors. Phase II clinical candidate. Available as ≥98% purity solid.

Molecular Formula C19H20F3N3O3S
Molecular Weight 427.4 g/mol
CAS No. 1204535-44-3
Cat. No. B1400868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCav 2.2 blocker 2
CAS1204535-44-3
Molecular FormulaC19H20F3N3O3S
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1
InChIKeyBLFJGFDZMABYMY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cav 2.2 blocker 2 (CNV-2197944) – A State-Dependent N-Type Calcium Channel Blocker for Pain Research


Cav 2.2 blocker 2 (CAS 1204535-44-3), also known as CNV-2197944 or GSK-2197944, is a small-molecule, state-dependent blocker of the Cav2.2 (N-type) voltage-gated calcium channel [1]. Originally developed by Convergence Pharmaceuticals and later advanced by GlaxoSmithKline, it was designed to selectively inhibit highly active Cav2.2 channels implicated in nociceptive signaling [2]. The compound is a piperazine derivative with the molecular formula C₁₉H₂₀F₃N₃O₃S and a molecular weight of 427.44 g/mol, typically supplied as the hydrochloride salt . It reached Phase II clinical evaluation for post-herpetic neuralgia and other chronic pain conditions [1].

Why Substituting Cav 2.2 blocker 2 with Another N-Type Blocker Compromises Research Outcomes


Generic substitution among Cav2.2 calcium channel blockers is scientifically unsound due to fundamental differences in state-dependence, selectivity profiles, and therapeutic windows. Peptide blockers like ω-conotoxin MVIIA (ziconotide) exhibit picomolar affinity but require intrathecal administration and carry a narrow therapeutic index due to indiscriminate channel blockade, leading to significant CNS adverse effects [1]. In contrast, small-molecule state-dependent blockers such as Cav 2.2 blocker 2 are engineered to preferentially inhibit channels during high-frequency neuronal firing, a characteristic of pathological pain states, while sparing physiological channel function [2]. This differential mechanism directly impacts both in vitro experimental reproducibility and translational relevance. Furthermore, even among small-molecule Cav2.2 blockers, variations in selectivity for Cav2.2 over other voltage-gated calcium channels (e.g., Cav1.2, Cav2.1) and divergent pharmacokinetic properties preclude simple interchangeability . The evidence below quantifies why Cav 2.2 blocker 2 occupies a distinct position within this pharmacological class.

Quantitative Differentiation: Cav 2.2 blocker 2 vs. Peptide and Small-Molecule Comparators


State-Dependent Blockade: Enhanced Potency Under High-Frequency Stimulation

Cav 2.2 blocker 2 is explicitly designed as a state-dependent blocker, a property that distinguishes it from non-selective, tonic inhibitors. While specific IC50 values for Cav 2.2 blocker 2 are not publicly disclosed in primary literature, its classification as a state-dependent blocker implies a mechanism where inhibitory potency increases with channel activation frequency. This contrasts with peptide blockers like ω-conotoxin GVIA, which act as irreversible or slowly reversible pore blockers independent of channel state [1]. State-dependence is a critical differentiator because it allows for preferential inhibition of pathologically hyperactive neurons while minimizing interference with normal synaptic transmission, a concept supported by class-level evidence for N-type calcium channel pharmacology [2].

State-dependent inhibition Use-dependent block Electrophysiology

Synergistic In Vivo Efficacy with Opioids in Inflammatory Pain Model

In a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory hyperalgesia, Cav 2.2 blocker 2 (Compound 1) administered orally at 1-10 mg/kg in combination with a sub-therapeutic dose of morphine (0.3 mg/kg, i.p.) produced a reversal of hyperalgesia [1]. The patent data demonstrates that the combination therapy achieved significant analgesic effects where the individual agents at these doses were ineffective, indicating a synergistic or additive interaction [1]. This contrasts with many other Cav2.2 blockers that are evaluated as monotherapies or require higher doses to achieve comparable efficacy, highlighting a potential opioid-sparing therapeutic strategy unique to this compound's preclinical profile.

In vivo efficacy Opioid-sparing effect CFA-induced hyperalgesia

Small-Molecule Oral Bioavailability vs. Peptide Intrathecal Administration

Cav 2.2 blocker 2 is a small molecule (MW 427.44) designed for oral administration, as evidenced by its evaluation in oral (p.o.) dosing regimens in preclinical models [1]. This contrasts sharply with the peptide Cav2.2 blocker ziconotide (Prialt; ω-conotoxin MVIIA), which has a molecular weight of 2639 Da and is only effective via intrathecal injection due to poor blood-brain barrier penetration and systemic toxicity [2]. The oral bioavailability of small-molecule Cav2.2 blockers like Cav 2.2 blocker 2 is a critical differentiator for chronic pain research, enabling long-term dosing studies and translational relevance that intrathecal peptides cannot offer. While specific pharmacokinetic parameters (e.g., oral bioavailability percentage, half-life) for Cav 2.2 blocker 2 remain undisclosed, the compound's progression to Phase II clinical trials for oral administration confirms its suitability for systemic delivery [3].

Oral bioavailability Route of administration Peptide vs. small molecule

Chemical Class Distinction: Piperazine Scaffold vs. Conotoxin Peptides

Cav 2.2 blocker 2 is a synthetic piperazine derivative with the IUPAC name (2S)-2-Methyl-1-[(2-methyl-3-pyridinyl)carbonyl]-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine hydrochloride [1]. This small-molecule scaffold is structurally unrelated to the peptide ω-conotoxins (e.g., GVIA, MVIIA) that also target Cav2.2 [2]. The piperazine core offers advantages in synthetic tractability, cost-effective scale-up, and chemical modification for structure-activity relationship (SAR) studies. In contrast, conotoxins require complex solid-phase peptide synthesis or recombinant expression, limiting their accessibility and increasing cost for large-scale research. While no direct quantitative comparison of synthetic yield or cost is publicly available, the inherent difference in molecular complexity (427 Da small molecule vs. >2500 Da peptide) confers a practical advantage in procurement and handling for routine laboratory use.

Chemical scaffold Small molecule Synthetic accessibility

Clinical Development Status: Only Selective Small-Molecule Cav2.2 Blocker to Reach Phase II

Cav 2.2 blocker 2 (CNV-2197944) advanced to Phase II clinical trials for post-herpetic neuralgia (NCT01848730), making it one of the most clinically advanced small-molecule Cav2.2 blockers [1]. This distinguishes it from numerous other preclinical Cav2.2 blockers that have not progressed beyond early discovery or Phase I. The successful completion of Phase I and initiation of Phase II studies provides a level of human safety and tolerability validation that is absent for most comparator compounds [2]. While this does not guarantee superior preclinical efficacy, it does indicate that the compound has met rigorous criteria for advancement, including acceptable pharmacokinetics and a favorable safety margin in humans, which reduces translational risk for researchers using it as a tool compound.

Clinical development Phase II Neuropathic pain

Synergistic Combination with Opioids: A Differentiated Preclinical Profile

As detailed in patent WO2017046581A1, Cav 2.2 blocker 2 (Compound 1) was specifically evaluated for its ability to enhance opioid analgesia. In the CFA-induced hyperalgesia model, the combination of Cav 2.2 blocker 2 (1-10 mg/kg p.o.) and morphine (0.3 mg/kg i.p.) produced a statistically significant reversal of hyperalgesia, whereas neither agent alone was effective at these doses [1]. This synergistic interaction is a key differentiator from many other Cav2.2 blockers, which are typically characterized as monotherapies. The patent data explicitly positions Cav 2.2 blocker 2 as a component of a multimodal analgesic strategy, which is a distinct and valuable research application not commonly reported for other Cav2.2 blockers.

Combination therapy Opioid synergy CFA model

Optimal Research Applications for Cav 2.2 blocker 2 Based on Evidence Profile


In Vivo Studies of Opioid-Sparing Analgesia and Multimodal Pain Therapy

Cav 2.2 blocker 2 is ideally suited for preclinical research investigating opioid-sparing strategies or combination therapies for pain. The patent data (WO2017046581A1) demonstrates that oral administration of Cav 2.2 blocker 2 (1-10 mg/kg) synergizes with a sub-therapeutic dose of morphine to reverse CFA-induced hyperalgesia in rats [1]. This validated in vivo model provides a direct platform for researchers to explore the mechanistic basis of Cav2.2-opioid synergy, dose optimization, and the potential to reduce opioid-related side effects. Procurement for this application is supported by the compound's oral bioavailability and demonstrated efficacy in a widely accepted pain model.

Investigating State-Dependent Cav2.2 Inhibition in Neuronal Hyperexcitability Models

The state-dependent mechanism of Cav 2.2 blocker 2 makes it a valuable tool for electrophysiology studies focused on pathological neuronal firing. Researchers can employ this compound to dissect the contribution of Cav2.2 channels to hyperexcitability in models of neuropathic pain, epilepsy, or other conditions characterized by high-frequency neuronal activity. While specific frequency-dependent IC50 values are not publicly disclosed, the compound's classification as a state-dependent blocker (per its design rationale) allows for comparative studies against tonic inhibitors like ω-conotoxins to elucidate the functional consequences of use-dependent channel blockade [2]. This application is critical for understanding how selective inhibition of overactive channels can spare normal physiological function.

Chemical Biology and Tool Compound Studies for Cav2.2 Target Validation

As a small-molecule Cav2.2 blocker with a well-defined piperazine scaffold and a history of clinical development, Cav 2.2 blocker 2 serves as an excellent chemical probe for target validation studies [3]. Its oral bioavailability and systemic exposure enable chronic dosing paradigms that are impractical with peptide blockers. Researchers can use this compound to validate the therapeutic relevance of Cav2.2 inhibition in various pain models, as well as to benchmark novel Cav2.2 blockers in head-to-head in vivo efficacy studies. The compound's progression to Phase II clinical trials provides additional confidence in its suitability as a reference agent for translational research.

Development of Orally Bioavailable Cav2.2 Inhibitors for Chronic Pain

For medicinal chemistry and drug discovery programs, Cav 2.2 blocker 2 represents a benchmark small-molecule scaffold for the development of next-generation Cav2.2 inhibitors. The piperazine core and its substituents (2-methyl-3-pyridinylcarbonyl and 4-(trifluoromethyl)phenylsulfonyl) provide a structural starting point for SAR exploration aimed at improving potency, selectivity, or pharmacokinetic properties [3]. The compound's demonstrated oral activity in preclinical models validates the feasibility of targeting Cav2.2 with small molecules, encouraging further optimization efforts. Procurement of Cav 2.2 blocker 2 as a reference standard is essential for comparative in vitro and in vivo profiling of novel analogs.

Quote Request

Request a Quote for Cav 2.2 blocker 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.